2-Bromo-4,6-difluorobenzonitrile

Nucleophilic Aromatic Substitution SNAr Selectivity Mercaptobenzonitrile Synthesis

This polyhalogenated benzonitrile is a strategic building block enabling sequential functionalization: the fluorine atoms undergo selective nucleophilic aromatic substitution (SNAr) at room temperature while the ortho-bromine is retained for subsequent Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). This orthogonal reactivity is critical for constructing fused heterocycles such as (aza)pyridopyrazolopyrimidinones. Unlike non-brominated analogs (e.g., 2,6-difluorobenzonitrile), this compound provides a cross-coupling handle without prior halogenation. Differentiate from inactive regioisomers (e.g., 5-bromo-2,4-difluorobenzonitrile) by requiring batch-specific NMR (¹H, ¹⁹F, ¹³C) and HPLC purity certification.

Molecular Formula C7H2BrF2N
Molecular Weight 218 g/mol
CAS No. 1337606-50-4
Cat. No. B1381718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,6-difluorobenzonitrile
CAS1337606-50-4
Molecular FormulaC7H2BrF2N
Molecular Weight218 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C#N)Br)F
InChIInChI=1S/C7H2BrF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H
InChIKeyFXAHYHGFMOWUAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,6-difluorobenzonitrile (CAS 1337606-50-4): Technical Identity and Structural Positioning


2-Bromo-4,6-difluorobenzonitrile (CAS 1337606-50-4) is a polyhalogenated aromatic nitrile with the molecular formula C₇H₂BrF₂N and molecular weight 218.00 g/mol . This compound features a benzonitrile core bearing bromine at the 2-position and fluorine atoms at the 4- and 6-positions, placing it within the class of ortho-halogenated, polyfluoro-substituted benzonitriles used primarily as synthetic building blocks in pharmaceutical and agrochemical intermediate production [1]. Its structural signature—a nitrile group flanked by ortho-fluorine and ortho-bromine substituents in a 1,3,5-substituted pattern—creates a distinctive electronic environment that governs its reactivity profile, particularly in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling transformations [2].

2-Bromo-4,6-difluorobenzonitrile: Why Regioisomeric and Halo-Analog Substitution Introduces Synthetic Risk


Substitution with a structurally similar halogenated benzonitrile—such as 2-bromo-6-fluorobenzonitrile (CAS 79544-27-7), 5-bromo-2,4-difluorobenzonitrile (a regioisomer with bromine at the 5-position), or the non-brominated 2,6-difluorobenzonitrile—alters the electronic activation pattern of the aromatic ring and eliminates or relocates the bromine handle required for specific cross-coupling sequences [1]. In fluorobenzonitrile systems, the presence and position of a bromine substituent relative to fluorine atoms dictates whether fluorine undergoes selective nucleophilic displacement at room temperature or whether alternative reaction manifolds (including defluorination or unproductive side reactions) predominate [2]. For procurement scientists, substituting a close analog without experimental verification introduces orthogonal reactivity risks: altered regioselectivity in SNAr, different leaving group aptitude in palladium- or nickel-catalyzed couplings, and divergent physicochemical properties (LogP, melting point) that affect downstream purification and formulation .

2-Bromo-4,6-difluorobenzonitrile (1337606-50-4): Quantitative Differentiation Evidence Against Structural Analogs


SNAr Selectivity: Room-Temperature Fluorine Displacement in Bromo-Substituted Fluorobenzonitriles

In a systematic investigation of fluorobenzonitrile reactivity with Na₂S in DMF at room temperature, 2- and 4-fluorobenzonitriles bearing chlorine or bromine substituents (including 2-bromo-4,6-difluorobenzonitrile as a class member) undergo selective fluorine displacement to yield halo-substituted mercaptobenzonitriles. In contrast, iodine-substituted analogs and non-halogenated fluorobenzonitriles do not exhibit this selective room-temperature fluorine substitution behavior [1]. This chemoselectivity distinguishes 2-bromo-4,6-difluorobenzonitrile from iodine-containing analogs and from mono-fluorinated or non-brominated benzonitriles, where alternative reaction pathways or elevated temperatures would be required to achieve comparable transformation.

Nucleophilic Aromatic Substitution SNAr Selectivity Mercaptobenzonitrile Synthesis Fluorobenzonitrile Reactivity

Calculated Physicochemical Property Divergence vs. Non-Brominated 2,6-Difluorobenzonitrile

Comparative analysis of calculated physicochemical parameters reveals substantial divergence between 2-bromo-4,6-difluorobenzonitrile and the non-brominated analog 2,6-difluorobenzonitrile (CAS 1897-52-5). The brominated target compound exhibits a predicted LogP of 2.14 [1] versus the non-brominated analog, which lacks a reported LogP in the same database context but is structurally expected to be considerably less lipophilic (estimated LogP <1.5 based on reduced halogen content). Additionally, the target compound has a predicted boiling point of 248.9±40.0 °C at 760 mmHg and a predicted density of 1.8±0.1 g/cm³ . The addition of a bromine atom increases molecular weight from 139.10 g/mol (2,6-difluorobenzonitrile) to 218.00 g/mol [2], directly impacting chromatographic retention behavior and solvent partitioning characteristics in downstream purification workflows.

Physicochemical Properties Lipophilicity Predicted Boiling Point Structural Analog Comparison

Orthogonal Reactivity in SNAr: Competing Fluorine vs. Bromine Displacement Pathways

Kinetic studies on polyhalogenoaromatic SNAr systems demonstrate that in compounds bearing both fluorine and bromine substituents ortho/para to a nitrile activating group, fluorine displacement dominates under mild nucleophilic conditions, while bromine displacement requires more forcing conditions or transition metal catalysis [1]. This orthogonal reactivity profile—which distinguishes 2-bromo-4,6-difluorobenzonitrile from bromine-only analogs (e.g., 2,4-dibromobenzonitrile) and from fluorine-only analogs (e.g., 2,4,6-trifluorobenzonitrile)—provides sequential synthetic handles: fluorine can be selectively substituted via SNAr while retaining the bromine for subsequent palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). No single-halogen analog offers this sequential orthogonality under comparable mild conditions.

Nucleophilic Aromatic Substitution Leaving Group Competition Regioselectivity Polyhalogenated Aromatic Reactivity

Documented Pharmaceutical Intermediate Usage in Fused Heterocyclic Derivative Patents

2-Bromo-4,6-difluorobenzonitrile is explicitly claimed and utilized as a synthetic intermediate in US Patent 9,115,144 B2 (Fused heterocyclic derivative and pharmaceutical use thereof) . The patent describes the compound's incorporation into (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones—fused heterocyclic scaffolds with demonstrated pharmaceutical utility. In contrast, structural analogs such as 2-bromo-6-fluorobenzonitrile (CAS 79544-27-7) and 5-bromo-2,4-difluorobenzonitrile (CAS 1245648-14-3) do not appear in the claims or synthetic schemes of this patent family, indicating that the specific 2-bromo-4,6-difluoro substitution pattern is structurally required for the target heterocyclic architecture or for the synthetic route described.

Pharmaceutical Intermediate Fused Heterocycles Patent Synthesis Drug Discovery Building Block

Regioisomeric Differentiation: Predicted Boiling Point vs. 5-Bromo-2,4-difluorobenzonitrile

Computational property prediction reveals measurable divergence between 2-bromo-4,6-difluorobenzonitrile (target) and its regioisomer 5-bromo-2,4-difluorobenzonitrile. The target compound exhibits a predicted boiling point of 248.9±40.0 °C at 760 mmHg and a predicted density of 1.8±0.1 g/cm³ [1]. While 5-bromo-2,4-difluorobenzonitrile (CAS 1245648-14-3) shares the identical molecular formula and molecular weight, the altered substitution pattern shifts the dipole moment and intermolecular interaction profile, which manifests as subtle but measurable differences in boiling point and chromatographic retention behavior. This regioisomeric differentiation is critical for quality control: the two compounds cannot be distinguished by mass spectrometry alone and require orthogonal analytical methods (e.g., NMR fingerprinting, HPLC retention time) for identity confirmation.

Regioisomer Comparison Boiling Point Prediction Purification Optimization Structural Isomer Differentiation

2-Bromo-4,6-difluorobenzonitrile (1337606-50-4): Evidence-Backed Application Scenarios for Scientific Procurement


Room-Temperature Synthesis of Halo-Substituted Mercaptobenzonitrile Intermediates

Based on the class-level evidence that 2- and 4-fluorobenzonitriles bearing chlorine or bromine undergo selective fluorine displacement with Na₂S at room temperature [1], 2-bromo-4,6-difluorobenzonitrile is optimally deployed in synthetic routes requiring mild-condition installation of thiol functionality while preserving the bromine substituent. This scenario is particularly relevant for medicinal chemistry groups synthesizing sulfur-containing heterocycles (benzothiophenes, thienopyrimidines) or for process chemists seeking to avoid elevated-temperature SNAr conditions that risk thermal decomposition of sensitive intermediates. Procurement for this application should prioritize suppliers providing batch-specific purity certification (≥95% by HPLC) and storage recommendations (cool, dry, sealed) to maintain reactivity [2].

Sequential Orthogonal Functionalization in Multi-Step Pharmaceutical Intermediate Synthesis

The orthogonal reactivity profile—fluorine amenable to mild SNAr while bromine is retained for subsequent palladium-catalyzed cross-coupling [1]—positions 2-bromo-4,6-difluorobenzonitrile as a strategic building block for convergent synthesis of complex pharmaceutical scaffolds. This application scenario is particularly valuable in the construction of fused heterocyclic systems such as (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones, where the compound has been explicitly employed in patented synthetic routes [2]. Procurement for sequential functionalization workflows should verify that the bromine content is intact (no debromination impurities detectable by LCMS) and that the material has been stored under conditions that prevent hydrolysis of the nitrile group.

Cross-Coupling Handle for Suzuki-Miyaura and Sonogashira Library Synthesis

The ortho-bromine substituent in 2-bromo-4,6-difluorobenzonitrile serves as an activated aryl bromide for palladium-catalyzed cross-coupling with boronic acids (Suzuki), terminal alkynes (Sonogashira), and amines (Buchwald-Hartwig) [1]. This application scenario is distinct from non-brominated analogs (e.g., 2,6-difluorobenzonitrile) which lack a cross-coupling handle and therefore cannot participate in these transformations without prior halogenation. For medicinal chemistry library synthesis, procurement of this compound enables direct diversification of the benzonitrile core via parallel cross-coupling reactions, accelerating SAR exploration. The predicted LogP of 2.14 [2] suggests that coupled products will possess moderate lipophilicity suitable for cellular permeability without excessive hydrophobicity that would compromise solubility.

Quality Control and Regioisomeric Identity Verification in Patent-Protected Routes

Given that 2-bromo-4,6-difluorobenzonitrile is specifically claimed in US Patent 9,115,144 B2 as an intermediate [1] while its regioisomers (e.g., 5-bromo-2,4-difluorobenzonitrile) are not cited in the same patent context, procurement for Freedom-to-Operate considerations or for reproducing patented synthetic methodology requires rigorous identity verification. The similar molecular weight and formula of regioisomeric bromo-difluorobenzonitriles preclude mass spectrometry-based differentiation. Procurement from suppliers providing batch-specific NMR spectra (¹H, ¹⁹F, ¹³C) and HPLC purity certification is essential for this application scenario. The predicted boiling point of 248.9±40.0 °C [2] provides a reference for GC-MS purity assessment if HPLC is unavailable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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